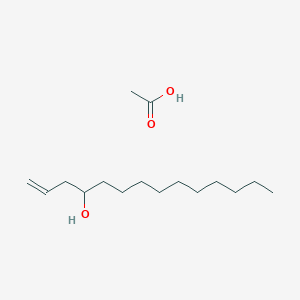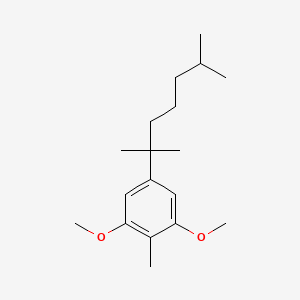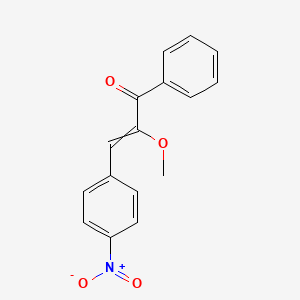
2-Methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methoxy-3-(4-aminophenyl)-1-phenylprop-2-en-1-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s bioactivity may be attributed to its ability to interact with enzymes and receptors, leading to the modulation of biological processes. For example, its anticancer activity could be related to the inhibition of specific enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-3-(4-aminophenyl)-1-phenylprop-2-en-1-one: A reduced form with an amino group instead of a nitro group.
2-Hydroxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one: A hydroxylated derivative.
2-Methoxy-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one: A halogenated derivative.
Uniqueness
2-Methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties
Propriétés
Numéro CAS |
184245-11-2 |
|---|---|
Formule moléculaire |
C16H13NO4 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
2-methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H13NO4/c1-21-15(16(18)13-5-3-2-4-6-13)11-12-7-9-14(10-8-12)17(19)20/h2-11H,1H3 |
Clé InChI |
PWEKKTOPKLNHJI-UHFFFAOYSA-N |
SMILES canonique |
COC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


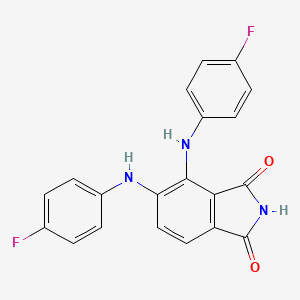
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)
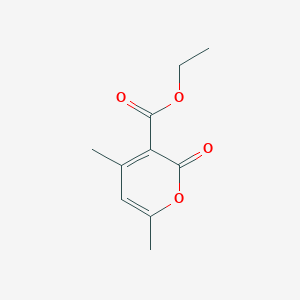

![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)

![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)
![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)

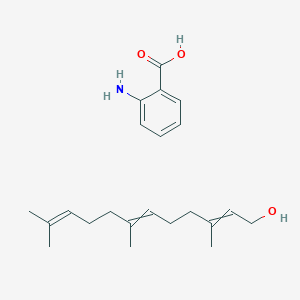
![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
